molecular formula C19H13BrN4Na2O7S2 B13786245 Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 70210-41-2

Disodium 6-amino-5-((5-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B13786245
CAS No.: 70210-41-2
M. Wt: 599.3 g/mol
InChI Key: GGPXXBHMAMKMMH-UHFFFAOYSA-L
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Description

Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate is a complex organic compound with the molecular formula C19H13BrN4Na2O7S2. It is known for its vibrant color properties and is often used in various industrial applications, particularly in dyeing and pigmentation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and efficiency .

Major Products

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce aromatic amines .

Scientific Research Applications

Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. The compound can also form complexes with metal ions, which can further influence its behavior and applications .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-amino-5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate
  • Disodium 5-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]-4-hydroxy-6-(methylamino)naphthalene-2-sulfonate

Uniqueness

What sets Disodium 6-amino-5-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulfonatophenyl]azo]naphthalene-2-sulfonate apart from similar compounds is its specific substitution pattern and the presence of both bromine and sulfonate groups. These features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring precise colorimetric properties.

Properties

CAS No.

70210-41-2

Molecular Formula

C19H13BrN4Na2O7S2

Molecular Weight

599.3 g/mol

IUPAC Name

disodium;6-amino-5-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-17(33(29,30)31)16(9-12)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

GGPXXBHMAMKMMH-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)Br.[Na+].[Na+]

Origin of Product

United States

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